molecular formula C5H3N5O B8005318 Pyrazine-2-carbonyl azide

Pyrazine-2-carbonyl azide

Cat. No.: B8005318
M. Wt: 149.11 g/mol
InChI Key: RLNGGCZBYFRNSV-UHFFFAOYSA-N
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Description

Pyrazine-2-carbonyl azide is an organic compound that belongs to the class of azides It is characterized by the presence of an azide group (-N₃) attached to the carbonyl carbon of a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyrazine-2-carbonyl azide typically involves the reaction of pyrazine-2-carboxylic acid with a suitable azidating agent. One common method is the reaction of pyrazine-2-carboxylic acid with thionyl chloride to form pyrazine-2-carbonyl chloride, which is then treated with sodium azide to yield this compound . The reaction conditions usually involve the use of an inert solvent such as dichloromethane and are carried out at low temperatures to prevent decomposition of the azide.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure safety and maximize yield. The use of automated systems and continuous flow reactors can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: Pyrazine-2-carbonyl azide undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols, and the reactions are typically carried out in polar solvents.

    Cycloaddition Reactions: Copper(I) catalysts are often used to facilitate the cycloaddition reactions under mild conditions.

    Decomposition Reactions: Thermal or photolytic conditions are employed to induce decomposition.

Major Products:

    Substitution Reactions: The major products are substituted pyrazine derivatives.

    Cycloaddition Reactions: The major products are triazole derivatives.

    Decomposition Reactions: The major products are nitrogen gas and nitrene intermediates.

Mechanism of Action

The mechanism of action of pyrazine-2-carbonyl azide involves the release of nitrogen gas upon decomposition, leading to the formation of highly reactive nitrene intermediates . These nitrenes can insert into various chemical bonds, facilitating the formation of new compounds. The molecular targets and pathways involved depend on the specific application and the nature of the substituents on the pyrazine ring.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its azide functional group, which imparts high reactivity and versatility in chemical synthesis. This distinguishes it from other pyrazine derivatives that lack the azide group and, consequently, the same level of reactivity.

Properties

IUPAC Name

pyrazine-2-carbonyl azide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3N5O/c6-10-9-5(11)4-3-7-1-2-8-4/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLNGGCZBYFRNSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)C(=O)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of Pyrazine-2-carboxylic acid (295 mg, 2.1 mmol, 1 eq) and triethylamine (765 ul, 5.4 mmol, 2.6 eq) in THF (6 ml) at 0° C. was added dropwise diphenylphophoryl azide (1.4 ml, 2.8 mmol, 1.3 eq). The mixture was stirred under nitrogen at 0° C. for 30 minutes, then warmed to RT and stirring continued for a further 2 hours. The reaction mixture was concentrated under vacuum and purified by flash chromatography (90/10-60/40 Iso-hexane/EtOAc) to afford the title compound as white solid (265 mg, yield=78%). 1H NMR (400 MHz, CDCl3) δ 9.14 (d, 1H, J=1.2); 8.50 (dt, 1H, J=1.2, 0.4), 2.62 (s, 3H, broad).
Quantity
295 mg
Type
reactant
Reaction Step One
Quantity
765 μL
Type
reactant
Reaction Step One
Name
Quantity
1.4 mL
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Yield
78%

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